Structure Elucidation and Mechanistic Profiling of the Atorvastatin Phenanthrene Impurity
Structure Elucidation and Mechanistic Profiling of the Atorvastatin Phenanthrene Impurity
Executive Summary
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is structurally characterized by a central electron-rich pyrrole ring substituted with multiple aromatic and aliphatic groups. While stable under standard physiological conditions, the active pharmaceutical ingredient (API) is highly susceptible to photolytic degradation[1]. The most structurally complex and toxicologically significant degradation product is the atorvastatin lactam phenanthrene impurity (also known as atorvastatin pyrrolidone phenanthrene).
This whitepaper provides an in-depth technical guide on the mechanistic origins, isolation protocols, and structural elucidation of this specific impurity. By understanding the causality behind its formation—specifically the stilbene-like photocyclization and singlet oxygen-mediated aromatization—analytical scientists can better design stability-indicating methods and impurity profiling workflows.
Mechanistic Origins of the Phenanthrene Impurity
The formation of the phenanthrene impurity is not a simple thermal degradation; it is an active, photochemically driven cascade. The spatial arrangement of the C2 p-fluorophenyl and C3 phenyl groups on the atorvastatin pyrrole core mimics a stilbene-like architecture.
When exposed to natural sunlight or UV irradiation (specifically in the 266–308 nm range), the molecule enters an excited state, predisposing it to an electrocyclic ring closure[2]. This photocyclization forms a transient dihydrophenanthrene intermediate.
The process is heavily dependent on the generation of singlet oxygen ( 1O2 ). The subsequent oxidation achieves two critical structural transformations:
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Aromatization: The unstable dihydrophenanthrene intermediate is oxidized into a fully aromatic, rigid phenanthrene system[1].
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Lactamization: The electron-rich pyrrole ring is simultaneously oxidized into a lactam (pyrrolidone), increasing the molecular weight and altering the polarity of the molecule[1].
Caption: Photochemical formation pathway of the Atorvastatin phenanthrene impurity via photocyclization.
Structural Elucidation Strategy
To definitively characterize the lactam phenanthrene impurity, a multi-modal spectroscopic approach is required. The structural rigidification and oxidation leave distinct analytical signatures.
LC-ESI-MS/MS (Mass Spectrometry)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is the gold standard for identifying this impurity[3].
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Mass Shift Analysis: Intact atorvastatin has a molecular formula of C33H35FN2O5 with a protonated exact mass of m/z 559.3. The lactam phenanthrene impurity ( C33H33FN2O6 ) exhibits a protonated molecular ion peak at m/z 572.6 [3]. This +14 Da shift is the mathematical result of adding one oxygen atom ( +16 ) and losing two hydrogen atoms ( −2 ) during aromatization.
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Fragmentation: Collision-Induced Dissociation (CID) of the m/z 572.6 precursor yields diagnostic fragments. Unlike the parent API, which readily fragments at the pyrrole-heptanoic acid linkage, the phenanthrene derivative shows enhanced stability in its polycyclic core, requiring higher collision energies to yield secondary fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The conversion of the flexible, freely rotating diphenyl-pyrrole system into a fused phenanthrene core results in a pronounced downfield shift. The aromatic protons of the newly formed phenanthrene system appear as highly coupled, rigid multiplets, distinctly different from the broad singlets/multiplets of the parent API.
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13C NMR: The most critical diagnostic feature is the emergence of a new carbonyl resonance (typically around 170 ppm) corresponding to the newly formed lactam (pyrrolidone) ring, accompanied by the disappearance of the characteristic sp2 hybridized pyrrole carbon signals.
Infrared (IR) Spectroscopy
The oxidation of the pyrrole ring introduces a new functional group. While atorvastatin exhibits a characteristic amide carbonyl stretch at ∼1650 cm−1 , the phenanthrene impurity displays an additional, distinct lactam carbonyl ( C=O ) stretching frequency near ∼1700 cm−1 .
Caption: LC-ESI-MS/MS workflow for the isolation and structural elucidation of the impurity.
Experimental Protocol: Isolation and Characterization
To ensure high trustworthiness and reproducibility, the following self-validating protocol details the forced degradation, isolation, and mechanistic verification of the impurity.
Step 1: Sample Preparation Dissolve Atorvastatin calcium API in a methanol/water (50:50, v/v) diluent to achieve a concentration of 1.0 mg/mL .
Step 2: Photolytic Stress (ICH Q1B Compliance) Expose the solution to UV-A/UV-B irradiation ( 266–308 nm ) in a controlled photostability chamber for 24–48 hours. Ensure the total exposure meets the minimum 1.2 million lux hours and 200 watt hours/square meter.
Step 3: Self-Validating Mechanistic Control (The D2O Test) Causality Check: To definitively prove that the degradation is mediated by a Type II singlet oxygen mechanism, prepare a parallel control sample where H2O is replaced with Deuterium Oxide ( D2O ). Because the lifetime of singlet oxygen is significantly longer in D2O , an observed kinetic enhancement in the degradation rate confirms the 1O2 pathway[1].
Step 4: RP-HPLC Monitoring & Preparative Isolation Analyze aliquots every 6 hours using a C18 column ( ) with a gradient elution of acetonitrile and 0.01M ammonium acetate buffer. Monitor the depletion of the API peak (UV max ∼246 nm ) and the emergence of the phenanthrene photoproduct. Scale up to a preparative HPLC system to collect the fraction corresponding to the impurity.
Step 5: Lyophilization & Storage Lyophilize the collected fractions in the dark to prevent secondary photolytic degradation. Store the isolated standard at −20∘C under an inert argon atmosphere.
Quantitative Analytical Data
The following table summarizes the key quantitative and physicochemical differences used to distinguish the parent API from the photolytic phenanthrene impurity. Modern LC-MS methods can quantify these impurities with limits of quantification (LOQ) ranging from 21.5 to 70.8 ng/mL [4].
| Analytical Parameter | Atorvastatin (Parent API) | Lactam Phenanthrene Impurity |
| Molecular Formula | C33H35FN2O5 | C33H33FN2O6 |
| Exact Mass [M+H]+ | m/z 559.3 | m/z 572.6[3] |
| Core Heterocycle | Pyrrole | Pyrrolidone (Lactam) fused to Phenanthrene |
| UV Absorbance Max | ∼246 nm | Bathochromic shift due to extended polycyclic conjugation |
| IR Carbonyl ( C=O ) | ∼1650 cm−1 (Amide only) | ∼1700 cm−1 (New Lactam) + ∼1650 cm−1 (Amide) |
| Phototoxicity Potential | Low (Parent drug does not sensitize 1O2 ) | High (Acts as a stable singlet oxygen photosensitizer)[2] |
References
- Montanaro, S., et al. (2008). A Mechanistic Study on the Phototoxicity of Atorvastatin: Singlet Oxygen Generation by a Phenanthrene-like Photoproduct.
- Montanaro, S., et al. (2009). A mechanistic study on the phototoxicity of atorvastatin: singlet oxygen generation by a phenanthrene-like photoproduct. PubMed (NIH).
- Shah, et al. (2010). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry.
- Smolecule. Buy Atorvastatin Lactam Phenanthrene Calcium Salt | 148127-12-2.
- PubChem. Atorvastatin Lactam Phenanthrene Calcium Salt Impurity | CID 71313520.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A mechanistic study on the phototoxicity of atorvastatin: singlet oxygen generation by a phenanthrene-like photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Atorvastatin Lactam Phenanthrene Calcium Salt | 148127-12-2 | > 95% [smolecule.com]
- 4. researchgate.net [researchgate.net]
